molecular formula C21H20F3NO3 B1325739 3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone CAS No. 898762-43-1

3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone

Cat. No.: B1325739
CAS No.: 898762-43-1
M. Wt: 391.4 g/mol
InChI Key: RQTZRKRNSXVDHW-UHFFFAOYSA-N
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Description

3’-[1,4-Dioxa-8-azaspiro[45]decan-8-ylmethyl]-3,4,5-trifluorobenzophenone is a complex organic compound that features a spirocyclic structure

Scientific Research Applications

3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3,4,5-trifluorobenzophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: This compound can be used in the study of biological systems and interactions due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3,4,5-trifluorobenzophenone typically involves multiple steps. One common approach is to start with the synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane, which can be prepared from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3,4,5-trifluorobenzophenone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3,4,5-trifluorobenzophenone involves its interaction with molecular targets and pathways within biological systems. The spirocyclic structure allows it to interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3,4,5-trifluorobenzophenone is unique due to its trifluorobenzophenone moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions and stability.

Properties

IUPAC Name

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO3/c22-17-11-16(12-18(23)19(17)24)20(26)15-3-1-2-14(10-15)13-25-6-4-21(5-7-25)27-8-9-28-21/h1-3,10-12H,4-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTZRKRNSXVDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=C(C(=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643339
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-43-1
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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